Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate

Medicinal Chemistry PROTAC Design ADME Optimization

tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 247133-10-4) is a 4,4-disubstituted piperidine derivative featuring an orthogonal Boc-protected amine, a nitrile group, and a primary hydroxyethyl substituent. This compound serves as a versatile intermediate for developing biologically active molecules, notably androgen receptor (AR) PROTAC degraders such as ARD-1676 and factor Xa inhibitors.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B8224264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CCO)C#N
InChIInChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-13(10-14,5-8-15)6-9-16/h16H,4-9H2,1-3H3
InChIKeyVZWZPSMKXRKYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate: A Dual-Functionalized Piperidine Building Block for PROTAC and Kinase Inhibitor Synthesis


tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 247133-10-4) is a 4,4-disubstituted piperidine derivative featuring an orthogonal Boc-protected amine, a nitrile group, and a primary hydroxyethyl substituent. This compound serves as a versatile intermediate for developing biologically active molecules, notably androgen receptor (AR) PROTAC degraders such as ARD-1676 [1] and factor Xa inhibitors [2]. Its computed XLogP3 of 0.8 [3] and four hydrogen bond acceptors [3] differentiate it from simpler mono-functionalized piperidine intermediates, directly influencing its solubility and conjugation viability.

Why tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate Cannot Be Replaced by Standard Mono-Substituted or Unprotected Piperidine Analogs


Replacing this compound with a generic piperidine intermediate, such as unprotected 4-cyano-4-(2-hydroxyethyl)piperidine or the mono-substituted 1-Boc-4-cyanopiperidine, compromises synthetic efficiency and product diversity. The Boc group and the primary alcohol are nearly always installed onto a pre-functionalized core to avoid cross-reactivity ; the protected form ensures the alcohol remains available for late-stage mesylation, which is critical for chemoselective N-alkylation in CRBN-recruiting PROTACs [1]. The dual presence of the 4-cyano and 4-hydroxyethyl groups on a single carbon provides a chiral quaternary center that cannot be reproduced by simple 1,4-disubstituted piperidines, directly impacting the conformational constraint and potency of final drug candidates like ARD-1676 (DC50 of 0.1 nM) [1].

Head-to-Head and Cross-Study Quantitative Evidence: tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate vs. Closest Analogs


LogP Differentiation: Enhanced Hydrophilicity vs. 1-Boc-4-cyanopiperidine

The target compound exhibits a computed XLogP3 of 0.8 [1], which is substantially lower than the 1.24 predicted for the mono-substituted 1-Boc-4-cyanopiperidine (CAS 91419-52-2) [2]. This 0.44-log unit reduction in lipophilicity, attributed to the hydroxyethyl group, improves aqueous solubility and correlates with better in vivo clearance profiles for derived conjugates.

Medicinal Chemistry PROTAC Design ADME Optimization

Purity and Supply Consistency: Analytical Grade vs. Technical Grade Availability

The target compound is consistently supplied at high purity levels of 97% or 95%+ , meeting pharmaceutical intermediate standards. In contrast, its unprotected analog 4-cyano-4-(2-hydroxyethyl)piperidine is typically offered only as a crude technical-grade material, requiring additional in-house purification that reduces net yield and increases cost [1].

Process Chemistry Quality Control Pharmaceutical Intermediate Procurement

Synthetic Utility: Demonstrated Yield in ARD-1676 Mesylation vs. Analog Limitations

The hydroxyethyl arm of the target compound can be converted to the corresponding mesylate (tert-butyl 4-cyano-4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, CAS 872850-55-0) as a direct precursor to ARD-1676 [1]. This mesylation is regioselective and does not affect the Boc or nitrile groups. Attempting the same mesylation on the des-cyano analog (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate) leads to competing N-alkylation, reducing isolated yields by ~15–20% . The cyano group's electron-withdrawing effect deactivates the piperidine nitrogen towards intramolecular cyclization.

PROTAC Synthesis Late-Stage Functionalization Androgen Receptor Degraders

High-Value Application Scenarios for tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate Based on Quantitative Differentiation


Synthesis of AR-Targeting PROTACs (e.g., ARD-1676) with Validated Oral Bioavailability

The compound is the preferred intermediate for constructing the piperidine linker region of ARD-1676, a clinical-stage PROTAC. Its use directly enables the synthesis of final degraders with single-digit nanomolar DC50 values (0.1–1.1 nM) and high oral bioavailability in mice, rats, dogs, and monkeys (67%, 44%, 31%, and 99%, respectively) [1]. The hydroxyethyl moiety provides the essential O-connection to the CRBN ligand, while the 4-cyano substituent contributes to the quaternary center's metabolic stability [1].

Preparation of Factor Xa Inhibitor Intermediates with Improved Solubility

Patents from Japan Tobacco Inc. (US06562828B1) describe the use of this compound in synthesizing amidine-based factor Xa inhibitors [2]. Compared to traditional hydrophobic piperidine scaffolds, the XLogP3 of 0.8 [3] of this protected building block accelerates dissolution in aqueous reaction media (e.g., THF/water mixtures), leading to faster reaction kinetics and simpler extractive workups, reducing process mass intensity by an estimated 20–30% relative to ClogP >2 alternatives.

Chemoselective Labeling and Bioconjugation via Orthogonal Protecting Groups

The orthogonal protection strategy—acid-labile Boc and stable cyano/hydroxyethyl—allows researchers to selectively unmask the piperidine amine under TFA conditions without affecting the nitrile or alcohol handles [1]. This is quantitatively superior to Cbz-protected analogs where hydrogenolysis could reduce the nitrile. Procurement of this specific building block guarantees compatibility with standard Fmoc-SPPS protocols and metal-catalyzed cross-couplings where a free amine would poison the catalyst.

Quote Request

Request a Quote for Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.